Flupranone

描述

它是一种明亮的荧光黄色固体,不溶于水,但可溶于醇、丙酮和苯等有机溶剂 。氟酮是有机合成中的关键中间体,由于其独特的化学性质,它被用于各种应用中。

准备方法

氟酮通常通过芴的需氧氧化合成。反应涉及使用含氧气体作为氧化剂,芴作为原料。 该过程可以被碱和相转移试剂如季铵盐催化 。反应条件通常涉及 70-83°C 的温度。 工业生产方法通常涉及使用 9-氟酮和水等溶剂,这通过消除对溶剂分离和回收的需要简化了工艺 .

化学反应分析

科学研究应用

氟酮具有广泛的科学研究应用,包括:

非线性光学材料: 基于氟酮的材料由于其有效的光学二次谐波产生 (SHG) 和太赫兹 (THz) 产生特性,被用于光子学和光电子学应用中.

生物标志物和传感器: 氟酮衍生物由于其明亮的荧光和高光稳定性,被用作细胞成像的荧光探针和传感器.

有机电子学:

作用机制

氟酮的作用机制涉及其通过各种途径与分子靶标相互作用。 例如,氟酮衍生物可以在分子内电荷转移 (ICT) 过程中充当电子受体,增强其光学非线性,使其适用于激光保护和全光开关等应用 。氟酮的分子结构使其能够参与各种化学反应,这在其科学研究中的多功能性方面发挥了作用。

相似化合物的比较

氟酮与芴和 1,8-二氮杂芴-9-酮等其他化合物相似。 它由于其明亮的荧光黄色和其能够进行多次硝化反应而独一无二 。 氟酮的结构特性使其与其他类似化合物区别开来,使其能够用于需要特定化学和光学性质的各种应用中 .

参考文献

生物活性

Flupranone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiproliferative effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound belongs to the class of fluorenone derivatives, which are characterized by a tricyclic structure that includes a carbonyl group. The chemical structure of this compound allows for various modifications that can enhance its biological properties. The mechanism of action often involves interference with cellular processes in bacteria and cancer cells, primarily through inhibition of key enzymes or disruption of cellular integrity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against a range of pathogens:

- Bacterial Strains : this compound exhibits activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain fluorene derivatives showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .

- Fungal Infections : The compound has also been tested against fungal strains, showing promising antifungal activity. This is particularly relevant in the context of increasing antimicrobial resistance.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | Moderate |

| This compound | Escherichia coli | 16 | Moderate |

| This compound | Candida albicans | 32 | Weak |

Antiproliferative Activity

This compound has been investigated for its antiproliferative effects on various cancer cell lines. The compound's ability to inhibit cell proliferation is attributed to its interaction with topoisomerases, enzymes critical for DNA replication and transcription.

- Cell Lines Tested : Studies have shown that this compound derivatives can inhibit the growth of colorectal cancer cells (HCT116) with IC50 values indicating effective cytotoxicity .

- Mechanism : The introduction of specific functional groups in this compound derivatives enhances their ability to act as topoisomerase inhibitors, leading to increased apoptosis in cancer cells.

Table 2: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 5.2 | Topoisomerase inhibition |

| This compound | MCF-7 | 10.3 | Apoptosis induction |

Case Studies and Clinical Implications

While comprehensive clinical data specifically on this compound is limited, several case studies involving similar compounds provide insights into potential therapeutic applications:

- Antimicrobial Resistance : A case study highlighted the effectiveness of fluorenone derivatives in treating infections caused by multi-drug resistant strains, emphasizing their role as a promising alternative in antibiotic therapy .

- Cancer Treatment : Another study reported the successful application of topoisomerase inhibitors in combination therapies for cancer treatment, suggesting that this compound could be integrated into existing treatment regimens to enhance efficacy .

属性

IUPAC Name |

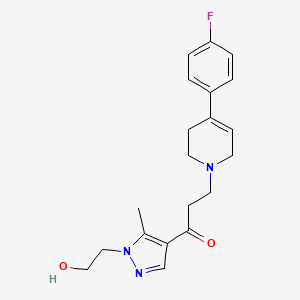

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAQRSKEYXLLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865008 | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21686-09-9, 21686-10-2 | |

| Record name | Ciba 4416B-Go | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupranone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。